molecular formula C13H12ClN3O3S B2603395 3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid CAS No. 1105192-24-2

3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid

Cat. No.: B2603395
CAS No.: 1105192-24-2
M. Wt: 325.77
InChI Key: BJDFRIKWZIMIIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a urea group, and a propanoic acid group. The thiazole ring is an aromatic heterocyclic moiety .

Scientific Research Applications

Antimicrobial and Antifungal Activity

The synthetic pathway involving derivatives similar to 3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid has shown significant antimicrobial and antifungal properties. Studies demonstrate that compounds synthesized with structures analogous to this chemical have been effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. These findings suggest potential applications in developing new antimicrobial and antifungal agents, highlighting the chemical's relevance in pharmaceutical research aimed at addressing resistant microbial strains (K. Sujatha, Shilpa, R. Gani, 2019).

Enzyme Inhibition for Therapeutic Applications

Another significant application lies in the compound's role in enzyme inhibition, particularly in its potential as a urease inhibitor. This activity is crucial for developing treatments for diseases where enzyme regulation plays a pivotal role, such as specific cancers or metabolic disorders. Research into derivatives structurally related to this compound has revealed potent urease inhibiting properties, suggesting a pathway for drug discovery in therapeutic areas requiring enzyme modulation (M. Nazir et al., 2018).

Antitubercular Agents

The compound's derivatives have also been explored for their antitubercular properties. The synthesis and testing of related compounds have shown promising antibacterial, antifungal, and specifically antitubercular activities against various microorganisms. This research avenue is particularly relevant in the context of increasing resistance to conventional antitubercular drugs, indicating the potential of these compounds in contributing to the development of new antitubercular therapies (R. Patel et al., 2006).

Antiviral Activities

Compounds synthesized from pathways involving this compound have shown some degree of antiviral activity, specifically against the tobacco mosaic virus. This suggests potential applications in the development of antiviral agents, an area of ongoing need given the emergence of new viral pathogens. The structural specificity and activity of these compounds underscore the importance of further research into their antiviral properties and mechanisms of action (Zhuo Chen et al., 2010).

Properties

IUPAC Name

3-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-8-1-3-9(4-2-8)15-12(20)17-13-16-10(7-21-13)5-6-11(18)19/h1-4,7H,5-6H2,(H,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDFRIKWZIMIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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